molecular formula C27H32O9 B577537 dodoviscin A CAS No. 1372527-25-7

dodoviscin A

Katalognummer: B577537
CAS-Nummer: 1372527-25-7
Molekulargewicht: 500.544
InChI-Schlüssel: JOFIZXLDARFSIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodoviscin A (CAS No. 1372527-25-7) is a flavonoid isolated from Dodonaea viscosa, a plant traditionally used for medicinal purposes. Its molecular formula is $ \text{C}{30}\text{H}{36}\text{O}_7 $, with a molecular weight of 500.538 g/mol . Structurally, it features a fused tricyclic core with hydroxyl and methoxy substituents, contributing to its bioactivity. This compound has garnered attention for its dual pharmacological roles:

  • ERK2 Inhibition: It binds extracellular signal-regulated kinase 2 (ERK2), a key protein in the MAPK signaling pathway, with high affinity ($ \Delta G = -8.306 \, \text{kcal/mol} $) .
  • Anti-Melanogenesis: It inhibits melanin synthesis in B16-F10 melanoma cells by suppressing cAMP response element-binding protein (CREB) phosphorylation and tyrosinase activity, making it a candidate for cosmetic and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodoviscin A can be synthesized through various organic synthesis routes, although detailed synthetic pathways are not extensively documented in the literature. The compound is typically isolated from the methanol extracts of Dodonaea viscosa using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Dodonaea viscosa using solvents such as methanol, followed by purification through chromatographic methods. The process ensures a high purity level, often exceeding 95%.

Analyse Chemischer Reaktionen

Types of Reactions: Dodoviscin A undergoes several types of chemical reactions, including:

    Reduction: Reduction reactions can alter the functional groups present in this compound.

    Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction could yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dodoviscin A has shown promise in pharmacological studies, particularly concerning its effects on melanin biosynthesis and adipocyte differentiation.

  • Melanin Biosynthesis Inhibition : Research indicates that this compound effectively inhibits melanin production in mouse B16-F10 melanoma cells. The compound was tested against melanin biosynthesis induced by 3-isobutyl-1-methylxanthine and PD98059, demonstrating significant inhibitory activity. The results suggested that this compound could serve as a pigmentation-altering agent for both cosmetic and therapeutic applications .
  • Adipocyte Differentiation : this compound promotes the differentiation of pre-adipocytes into mature adipocytes, characterized by increased triglyceride accumulation and upregulation of adipocyte-specific genes such as aP2 and GLUT4. This effect indicates potential applications in treating metabolic disorders related to obesity .

Dermatological Applications

The compound's ability to inhibit melanin production makes it a candidate for dermatological applications, particularly in skin lightening products. Its mechanism involves targeting key enzymes involved in melanin synthesis, which could lead to new treatments for hyperpigmentation disorders .

Cellular Mechanism Studies

This compound's interaction with cellular pathways has been studied extensively:

  • ERK2 Inhibition : It has been documented that this compound exhibits inhibitory activity on ERK2 with an IC50 value of 10.79 μM. This suggests that the compound may influence signaling pathways critical for cell growth and differentiation, opening avenues for further research into its therapeutic potential in cancer treatment and other diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionAssay/Method UsedOutcome
Melanin Biosynthesis InhibitionInhibits melanin production in melanoma cellsB16-F10 melanoma cell assaySignificant inhibition observed
Adipocyte DifferentiationPromotes maturation of pre-adipocytes3T3-L1 cell line assayIncreased triglyceride levels
ERK2 InhibitionInhibits ERK2 activityEnzyme activity assayIC50 = 10.79 μM

Table 2: Potential Therapeutic Applications of this compound

Application AreaPotential UseMechanism of Action
DermatologySkin lightening productsInhibition of melanin biosynthesis
Obesity TreatmentMetabolic disorder managementPromotion of adipocyte differentiation
Cancer ResearchTargeting signaling pathwaysInhibition of ERK2

Case Study 1: Inhibition of Melanin Production

A study conducted on mouse B16-F10 melanoma cells demonstrated that this compound significantly reduced melanin levels when exposed to stimulants like 3-isobutyl-1-methylxanthine. The results indicated a dose-dependent response, highlighting the compound's potential as a safe alternative for skin lightening therapies .

Case Study 2: Effects on Adipocytes

Wirkmechanismus

Dodoviscin A exerts its effects primarily by inhibiting the activity of tyrosinase, an enzyme crucial for melanin synthesis. It suppresses the activity of mushroom tyrosinase and decreases the expression of mature tyrosinase protein in melanoma cells. Additionally, this compound inhibits the phosphorylation of the cAMP response element binding protein, which is involved in the melanogenesis pathway .

Vergleich Mit ähnlichen Verbindungen

Dodoviscin A is compared primarily with Magnolin, a lignan from Magnolia species, and other structurally related flavonoids. Key parameters include binding stability, pharmacokinetics, and biological efficacy.

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Parameter This compound Magnolin
Molecular Weight 500.538 g/mol 356.4 g/mol
Binding Affinity (ERK2) $ -8.306 \, \text{kcal/mol} $ $ -8.725 \, \text{kcal/mol} $ (Amaronol A reference)
RMSD (100 ns MD) $ 0.116 \pm 0.020 \, \text{nm} $ $ 0.153 \pm 0.050 \, \text{nm} $
Hydrogen Bonds (max) 6 2
SASA (avg) $ 180.46 \pm 2.81 \, \text{nm}^2 $ $ 188.01 \pm 3.89 \, \text{nm}^2 $
IC$_{50}$ (ERK2) $ 10.79 \, \mu\text{M} $ Not reported

Key Findings:

Binding Stability: this compound exhibits lower RMSD values ($ 0.116 \, \text{nm} $) than Magnolin ($ 0.153 \, \text{nm} $), indicating superior conformational stability during molecular dynamics (MD) simulations . Its solvent-accessible surface area (SASA) is smaller ($ 180.46 \, \text{nm}^2 $), suggesting tighter hydrophobic packing within ERK2’s ATP-binding pocket compared to Magnolin ($ 188.01 \, \text{nm}^2 $) .

Hydrogen Bonding: this compound forms up to six hydrogen bonds with ERK2 residues (e.g., MET-108 and ASP-167), critical for ATP-pocket occupancy. Magnolin forms only two bonds (LYS-151 and ARG-67) .

Biological Efficacy: this compound inhibits ERK2 with an IC${50}$ of $ 10.79 \, \mu\text{M} $, outperforming Massonianoside B ($ \text{IC}{50} > 100 \, \mu\text{M} $) .

Pharmacokinetic and ADMET Profiles

Magnolin, however, has higher predicted blood-brain barrier penetration due to its lower molecular weight .

Biologische Aktivität

Dodoviscin A, a compound isolated from the aerial parts of Dodonaea viscosa, has garnered attention for its diverse biological activities, particularly its effects on pigmentation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and implications for future research.

Overview of this compound

  • Chemical Structure : this compound is classified as a pigmentation-altering agent.
  • Source : It is derived from Dodonaea viscosa, a plant known for its medicinal properties.

1. Pigmentation Effects

This compound has been shown to influence melanin production in B16-F10 melanoma cells. In vitro studies revealed that this compound can significantly alter pigmentation, suggesting potential applications in cosmetic formulations aimed at skin whitening or treatment of hyperpigmentation disorders .

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Salmonella species. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

3. Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in cell cultures, which may have implications for treating inflammatory diseases .

4. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various chronic diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Membrane Disruption : Its antimicrobial activity is linked to the ability to disrupt bacterial cell membranes.
  • Regulation of Melanin Biosynthesis : The modulation of melanogenesis pathways suggests potential applications in dermatological therapies.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityConfirmed effectiveness against E. coli and Salmonella.
PigmentationSignificant reduction in melanin production in B16-F10 melanoma cells.
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying dodoviscin A from its natural source?

this compound is typically isolated using solvent extraction followed by chromatographic techniques such as flash chromatography or preparative HPLC. Purification requires iterative fractionation guided by bioactivity assays or LC-MS profiling. Critical parameters include solvent polarity gradients, stationary phase selection (e.g., C18 columns), and validation via NMR and HRMS for structural confirmation .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound’s structure?

A combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography is standard. NMR resolves stereochemistry, while X-ray crystallography provides absolute configuration. For novel derivatives, comparative analysis with known analogs and computational modeling (DFT calculations) are recommended to validate structural assignments .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

Standardize assay conditions: use validated cell lines (e.g., ATCC-certified), control for solvent effects (e.g., DMSO concentration ≤0.1%), and include reference compounds (e.g., positive/negative controls). Dose-response curves (IC₅₀/EC₅₀) should be triplicated, and batch-to-batch variability in compound purity must be minimized via QC protocols (e.g., ≥95% purity by HPLC) .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the biosynthetic pathway of this compound?

Combine genome mining (e.g., identification of biosynthetic gene clusters via antiSMASH) with stable isotope labeling (¹³C-glucose or ²H₂O) to trace precursor incorporation. Heterologous expression in model hosts (e.g., S. cerevisiae) and CRISPR-Cas9 knockout studies can validate enzyme functions. Multi-omics integration (transcriptomics, metabolomics) is critical for pathway reconstruction .

Q. How can conflicting reports on this compound’s mechanism of action be resolved?

Perform orthogonal assays to cross-validate findings:

  • In vitro: Surface plasmon resonance (SPR) for binding affinity vs. putative targets.
  • In silico: Molecular dynamics simulations to assess protein-ligand stability.
  • In vivo: Genetic knockdown (siRNA/CRISPR) of suspected targets in model organisms. Meta-analyses of dose-dependent effects and pathway enrichment analyses (KEGG, GO) can identify consensus mechanisms .

Q. What strategies address challenges in synthesizing this compound derivatives with improved bioavailability?

Apply retrosynthetic analysis to simplify the core scaffold. Introduce polar groups (e.g., hydroxyls, amines) to enhance solubility while preserving bioactivity. Use prodrug approaches (e.g., esterification) for targeted release. Validate pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS in rodent models, and correlate with in vitro permeability assays (Caco-2 monolayer) .

Q. How should researchers design studies to assess this compound’s pharmacokinetics and toxicity in preclinical models?

  • Pharmacokinetics: Administer via IV and oral routes; collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification. Calculate key metrics: clearance (CL), volume of distribution (Vd), and half-life (t½).
  • Toxicity: Conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) and histopathological analysis in multi-dose regimens. Include species-specific metabolic profiling to identify toxic metabolites .

Q. What computational tools are effective for predicting this compound’s off-target interactions?

Combine molecular docking (AutoDock Vina, Glide) with machine learning models (DeepChem, Chemprop) trained on chemogenomic databases (ChEMBL, PubChem). Validate predictions using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target engagement .

Q. Methodological Guidance for Data Interpretation

Q. How to statistically analyze dose-response relationships in this compound studies?

Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism. Report 95% confidence intervals for EC₅₀ values. For multi-parametric comparisons (e.g., efficacy across cell lines), apply ANOVA with post-hoc corrections (Tukey’s test) .

Q. What frameworks ensure rigor in formulating research questions about this compound?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For exploratory work, prioritize gap analysis via systematic literature reviews (PRISMA guidelines) .

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFIZXLDARFSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.